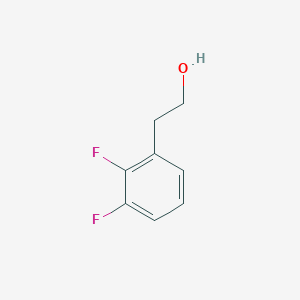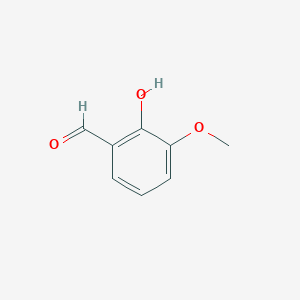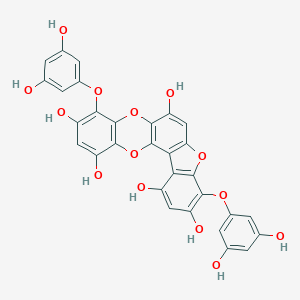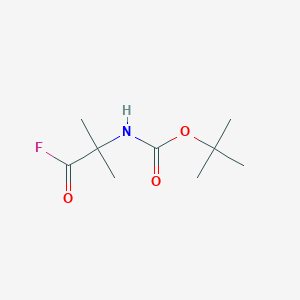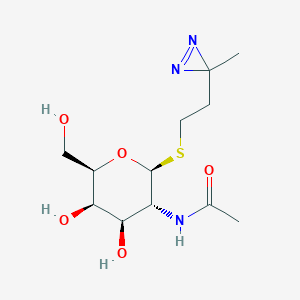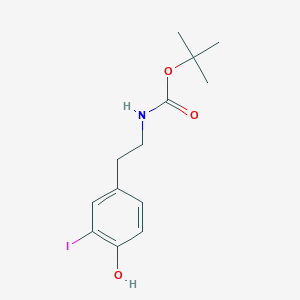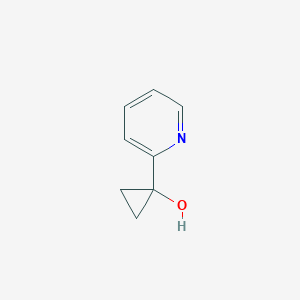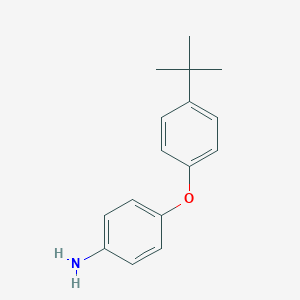
Aplysinamisine-II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aplysinamisine-II is a natural product that is isolated from the marine sponge Aplysina aerophoba. This compound has been found to have various biological activities and has been a subject of interest for researchers in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of Aplysinamisine-II is not fully understood. However, several studies have suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in cell proliferation or viral replication. For instance, a study showed that Aplysinamisine-II inhibits the activity of DNA topoisomerase II, an enzyme that is essential for cell division.
Biochemical and Physiological Effects:
Aplysinamisine-II has been found to have various biochemical and physiological effects. For instance, a study showed that Aplysinamisine-II induces apoptosis (programmed cell death) in cancer cells. Another study showed that Aplysinamisine-II inhibits the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of Aplysinamisine-II is that it is a natural product, which means that it has a complex structure and may have unique biological activities that are not found in synthetic compounds. However, the limited availability of Aplysinamisine-II and its complex structure make it challenging to study. Moreover, the synthesis of Aplysinamisine-II is challenging and requires significant expertise in organic chemistry.
Future Directions
There are several future directions for research on Aplysinamisine-II. One possible direction is to investigate the potential of Aplysinamisine-II as a lead compound for drug development. Another direction is to study the mechanism of action of Aplysinamisine-II in more detail to identify its molecular targets. Moreover, future studies may investigate the potential of Aplysinamisine-II as a therapeutic agent for various diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, Aplysinamisine-II is a natural product that has various biological activities and has been a subject of interest for researchers in the field of medicinal chemistry. The synthesis of Aplysinamisine-II is challenging, but several synthetic routes have been proposed. Aplysinamisine-II has been found to have antitumor, antiviral, and antibacterial activities, and several studies have investigated its potential as a lead compound for drug development. Future research may investigate the mechanism of action of Aplysinamisine-II in more detail and its potential as a therapeutic agent for various diseases.
Scientific Research Applications
Aplysinamisine-II has been found to have various biological activities, including antitumor, antiviral, and antibacterial activities. Several studies have investigated the potential of Aplysinamisine-II as a lead compound for drug development. For instance, a research group led by Professor Inoue reported that Aplysinamisine-II has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Another study showed that Aplysinamisine-II has antiviral activity against the influenza virus.
properties
CAS RN |
150417-68-8 |
|---|---|
Product Name |
Aplysinamisine-II |
Molecular Formula |
C16H23Br2N5O4 |
Molecular Weight |
509.2 g/mol |
IUPAC Name |
(6R)-7,9-dibromo-N-[5-(diaminomethylideneamino)pentyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C16H23Br2N5O4/c1-26-12-9(17)7-16(13(24)11(12)18)8-10(23-27-16)14(25)21-5-3-2-4-6-22-15(19)20/h7,13,24H,2-6,8H2,1H3,(H,21,25)(H4,19,20,22)/t13-,16?/m0/s1 |
InChI Key |
GCYSDIFCRYTRFB-KNVGNIICSA-N |
Isomeric SMILES |
COC1=C([C@@H](C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |
SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |
synonyms |
aplysinamisine II aplysinamisine-II |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




